molecular formula C16H14ClN3O2S B14997266 1-(4-chlorophenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole

1-(4-chlorophenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole

Cat. No.: B14997266
M. Wt: 347.8 g/mol
InChI Key: UNFKBADXGRHCJP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring. The reaction conditions often require the use of copper (I) catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole

InChI

InChI=1S/C16H14ClN3O2S/c1-11-3-9-15(10-4-11)23(21,22)16-12(2)20(19-18-16)14-7-5-13(17)6-8-14/h3-10H,1-2H3

InChI Key

UNFKBADXGRHCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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